Trilithium triiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trilithium triiodide is a compound that is not widely discussed in the literature. The term “triiodide” usually refers to the triiodide ion, I−3, which is composed of three iodine atoms . It is formed by combining aqueous solutions of iodide salts and iodine . Some salts of the anion have been isolated, including thallium (I) triiodide (Tl + [I 3] −) and ammonium triiodide ([NH 4] + [I 3] −) .

Synthesis Analysis

The synthesis of triiodide compounds involves reactions of aromatic diamines with iodine in hydroiodic acid . This process produces phenylenediammonium (PDA) and N,N-dimethyl-phenylenediammonium (DMPDA) triiodides . If a source of bismuth is added, they are converted into previously reported PDA (BiI 4) 2 ⋅I 2 and new (DMPDA) 2 (BiI 6) (I 3)⋅2H 2 O .Molecular Structure Analysis

The triiodide ion is linear and symmetrical . According to valence shell electron pair repulsion theory, the central iodine atom has three equatorial lone pairs, and the terminal iodine atoms are bonded axially in a linear fashion . The I−I bond is longer than in diatomic iodine, I 2 . In ionic compounds, the bond lengths and angles of triiodide vary depending on the nature of the cation .Applications De Recherche Scientifique

Solar Cell Efficiency Improvement

- Defect Healing in Perovskites: Trilithium triiodide plays a role in healing deep-level defects in formamidinium lead perovskites, enhancing solar cell performance (Yang et al., 2017).

Electrocatalysis and Redox Reactions

- Triiodide/Iodide in Photovoltaics: Triiodide/iodide redox couple is significant in some photovoltaic devices. Understanding its reduction kinetics is crucial for developing efficient electrode materials (Wang et al., 2016).

Analytical Chemistry Applications

- Kinetic Determination of Sulphur-Containing Compounds: Triiodide ion interaction with hexadecylpyridinium chloride micelles aids in the determination of sulphur-containing compounds (Lunar et al., 1994).

Microbiology and Bioresource Technology

- Axenic Culture Isolation: Utilizing triiodide resin for generating axenic cultures of microalgae, leveraging the antibacterial capabilities of triiodide (Nam et al., 2015).

Waste Management and Environmental Applications

- Iodide Recovery from Industrial Wastewater: Triiodide aids in recovering iodide from thin-film transistor liquid crystal display wastewater via forward osmosis processes (Chang et al., 2020).

Electrochemical Analysis

- Triiodide Ion-Selective Electrodes: Development of electrodes using triiodide for potentiometric titration, enhancing analytical capabilities (Rouhollahi & Shamsipur, 1999).

Solar Cell Research and Development

- Improving Dye-Sensitized Solar Cells (DSSCs): Research focusing on replacing triiodide/iodide electrolyte with cobalt poly-pyridine complex in DSSCs (Hamann, 2012).

- Catalytic Carbon Nanotube Films: Utilization of nanotubes for reducing triiodide, important for dye-sensitized solar cells (Trancik et al., 2008).

Pharmaceutical and Medical Applications

- Antimicrobial Agent Development: Investigating symmetrical triiodide complexes for antimicrobial activities, focusing on controlled iodine release (Edis et al., 2019).

Materials Science and Engineering

- Electronic and Structural Properties: Examining the impact of processing solvents on the electronic and structural properties of cesium lead triiodide thin films (Ramadan et al., 2017).

Propriétés

IUPAC Name |

trilithium;triiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.3Li/h3*1H;;;/q;;;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQYTQXTKGUKGW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[I-].[I-].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I3Li3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424095 |

Source

|

| Record name | Trilithium triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trilithium triiodide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

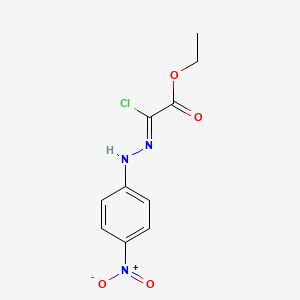

![Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate](/img/structure/B1599307.png)

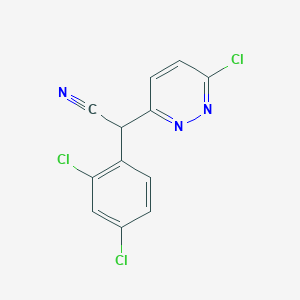

![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)

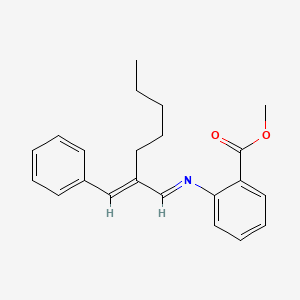

![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)